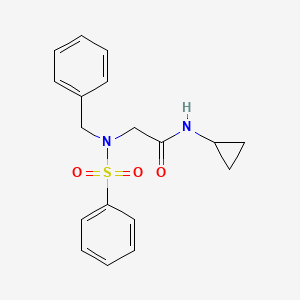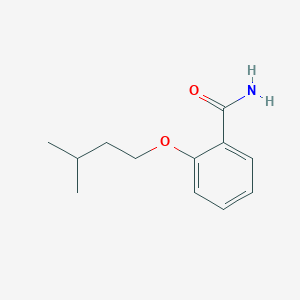
N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide" is a chemical compound involved in various syntheses and studies in medicinal chemistry. It relates to compounds synthesized for their potential biological activities and properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been employed in synthesizing N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds showing antiproliferative activity against cancer cell lines (Stefely et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography. For example, the crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by spectral analysis and X-ray diffraction studies (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds like N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide may undergo various chemical reactions, such as reductive debromination, which can occur through a one-electron transfer process as seen in the reductive debromination of 5-bromouracils by 1-benzyl-1,4-dihydronicotinamide (Sako et al., 1983).
Physical Properties Analysis
Analyzing the physical properties of such compounds often involves studying their crystalline structure and stability, as observed in various related compounds through X-ray crystallography and spectroscopic methods.
Chemical Properties Analysis
The chemical properties of these compounds, such as their binding affinities and interactions with biological molecules, are typically explored through molecular docking studies and biological assays. For instance, studies on bromophenol derivatives with sulfur, including natural products, reveal their interaction with important enzymes like carbonic anhydrase I and II (Bayrak et al., 2019).
Wissenschaftliche Forschungsanwendungen
Anticoccidial Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide and its analogues have shown significant anticoccidial activity. This was demonstrated in a study where various analogues were synthesized and tested against Eimeria tenella, a parasite causing coccidiosis in poultry. The research highlighted the potential of these compounds in combating this agricultural challenge (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Neuroprotective Drug Potential
A study investigated the properties of a related compound, YM-244769, as a Na+/Ca2+ exchange inhibitor. This research provided insights into the potential therapeutic applications of similar compounds, including N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, in neuroprotection and treatment of neurological diseases (Iwamoto & Kita, 2006).
Photodynamic Therapy for Cancer
A related compound, a zinc phthalocyanine derivative, has been studied for its potential in photodynamic therapy, a treatment modality for cancer. This research suggests the possibility of similar applications for N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide in cancer treatment, given its structural and functional similarities (Pişkin, Canpolat, & Öztürk, 2020)
Antimicrobial Properties
Celecoxib derivatives, which are structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, have been synthesized and evaluated for their antimicrobial properties. These findings can provide a foundation for exploring similar properties in N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide and its potential as an antimicrobial agent (Küçükgüzel et al., 2013).
Anticancer Activity
The compound N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, which shares a similar chemical structure with N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, has been shown to inhibit cancer cell growth. This suggests the potential of N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide in cancer therapy (Stefely et al., 2010).
Retinoid X Receptor-Selective Compounds
Research into retinoid X receptor-selective compounds, which are structurally related to N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide, has shown promise in the development of pharmacological tools for elucidating the biological role of individual retinoid receptors. This work could guide future research into similar applications for N-(1,3-benzodioxol-5-ylmethyl)-5-bromonicotinamide (Boehm et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-bromopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-4-10(6-16-7-11)14(18)17-5-9-1-2-12-13(3-9)20-8-19-12/h1-4,6-7H,5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFQTAUTOMXDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)
![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)
![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)
![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)
![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)
